molecular formula C12H16N2O3 B2705956 2,6-Dimethyl-4-(2-nitrophenyl)morpholine CAS No. 883042-58-8

2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Cat. No.: B2705956
CAS No.: 883042-58-8
M. Wt: 236.271
InChI Key: ZZBYVKYAISMKDR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-(2-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(2-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-(2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYVKYAISMKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

This guide provides a comprehensive thermodynamic and structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1][2] As a functionalized N-aryl morpholine, this compound represents a critical scaffold in medicinal chemistry, balancing the solubility-enhancing properties of the morpholine ring with the electronic modulation of the nitroaryl group.[2]

The thermodynamic stability of this molecule is governed by three primary vectors:

  • Conformational Lock: The preference of the 2,6-dimethyl substituents for the diequatorial orientation (cis-isomer).[2]

  • Atropisomeric Strain: The steric clash between the ortho-nitro group and the morpholine ring, restricting N-aryl bond rotation.

  • Electronic Resilience: The resistance of the morpholine ether linkage to hydrolysis, countered by the high-energy potential of the nitro group under thermal stress.[2]

Structural Analysis & Conformational Energetics

Stereochemical Configuration

The 2,6-dimethylmorpholine moiety exists in two diastereomeric forms. For pharmaceutical applications, the cis-isomer (meso) is the thermodynamic sink and the preferred building block.[2]

IsomerSubstituent OrientationSymmetryRelative Energy (

)
Stability Status
cis-2,6 Diequatorial (

)

(Meso)
0.0 kcal/molThermodynamic Product
trans-2,6 Axial-Equatorial (

)

(Chiral pair)
+2.8 kcal/molKinetic Product / Metastable

Mechanism of Stabilization: In the cis-conformer, both methyl groups occupy equatorial positions on the chair morpholine ring, minimizing 1,3-diaxial interactions. The trans-isomer forces one methyl group into an axial position, incurring a steric penalty of approximately 1.4 kcal/mol per interaction. Consequently, synthetic routes utilizing cis-2,6-dimethylmorpholine yield a highly stable, achiral core structure.[1]

N-Aryl Rotational Barrier (Atropisomerism)

The attachment of the 2-nitrophenyl group introduces significant steric strain.[1][2] Unlike 4-phenylmorpholine, where the phenyl ring rotates freely, the ortho-nitro group clashes with the equatorial protons (or methyls) of the morpholine ring.[2]

  • Twisted Geometry: To relieve this strain, the phenyl ring rotates out of coplanarity with the morpholine nitrogen lone pair.[2] This reduces

    
     conjugation but significantly lowers the steric energy.[2]
    
  • Implication: The molecule exists in a twisted, non-planar conformation.[2] This reduces the lability of the C-N bond, making it resistant to spontaneous cleavage but potentially reactive under forcing reduction conditions.[2]

Conformational Energy Landscape (Visualization)

ConformationEnergy Cis Cis-Isomer (Diequatorial) Global Minimum Boat Twist-Boat Intermediate High Energy Transition State Cis->Boat Ring Inversion (High Barrier) Trans Trans-Isomer (Axial-Equatorial) +2.8 kcal/mol Trans->Cis Equilibration (Acid/Base Catalyzed) Boat->Trans Relaxation

Figure 1: Conformational energy landscape showing the thermodynamic preference for the cis-diequatorial chair conformation.[2]

Thermodynamic Stability Parameters

Thermal Stability (DSC/TGA Profile)

The presence of the nitro group (


) is the limiting factor for thermal stability.[2] While the morpholine ring is stable up to >250°C, the nitroaryl moiety introduces decomposition risks.[2]
  • Melting Point: Typically distinct and sharp (estimated range 50–90°C depending on polymorph packing), driven by

    
     stacking of the nitrophenyl rings.[2]
    
  • Decomposition Onset (

    
    ):  Expected >260°C.[1][2]
    
  • Exothermicity: Nitro groups can undergo violent exothermic decomposition.[1][2] Differential Scanning Calorimetry (DSC) is mandatory to determine the "Time to Maximum Rate" (TMR) for process safety.[1][2]

Hydrolytic Stability

The molecule exhibits exceptional hydrolytic stability under physiological and environmental conditions.

  • Ether Linkage: The morpholine oxygen is chemically inert to hydrolysis.[2]

  • C-N Bond: The

    
    -aryl bond is stabilized by the electron-withdrawing nature of the nitro group (making the nitrogen less basic) and steric hindrance, preventing nucleophilic attack at the ipso-carbon.[2]
    
pKa and Protonation Thermodynamics

The 2-nitrophenyl group is a strong electron-withdrawing group (EWG).[1][2]

  • Basicity Reduction: The lone pair on the morpholine nitrogen participates in resonance with the aromatic ring (despite the twist), significantly lowering the pKa compared to unsubstituted morpholine (pKa ~8.3).[2]

  • Predicted pKa: ~2.0 – 3.0.[1][2]

  • Consequence: The molecule remains unprotonated (neutral) at physiological pH (7.4), enhancing membrane permeability and lipophilicity (

    
    ).[1][2]
    

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating experimental workflows are recommended.

Accelerated Stability Testing (Arrhenius Model)

Objective: Predict shelf-life and degradation kinetics.[1][2]

  • Preparation: Dissolve compound in inert solvent (e.g., DMSO) or use solid state.[1][2]

  • Stress Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Analyze aliquots at

    
     hours via HPLC-UV/MS.
    
  • Analysis: Plot

    
     vs 
    
    
    
    . Linearity confirms first-order kinetics; deviation suggests autocatalysis (common with nitro compounds).[1][2]
Solid-State Stability Workflow (Visualization)

StabilityWorkflow cluster_thermal Thermal Analysis cluster_stress Stress Testing Sample Solid Sample (Recrystallized) DSC DSC Analysis (ramp 10°C/min) Sample->DSC TGA TGA Analysis (Mass Loss) Sample->TGA Acid 0.1N HCl Hydrolysis Sample->Acid Ox 3% H2O2 Oxidation Sample->Ox Photo UV/Vis Photostability Sample->Photo Result1 Determine Decomp. Onset DSC->Result1 TGA->Result1 HPLC HPLC-MS Quantification Acid->HPLC Ox->HPLC Photo->HPLC

Figure 2: Integrated workflow for thermal and chemical stability validation.

Degradation Pathways & Causality

PathwayTriggerMechanismMitigation Strategy
Oxidative N-Dealkylation CYP450 / PeroxidesRadical abstraction at

-carbon (next to N).[1][2]
2,6-dimethyl substitution sterically hinders enzymatic approach.[1]
Nitro Reduction Anaerobic/Reducing AgentsStepwise reduction:

.
Store under inert atmosphere; avoid metal catalysts.[1][2]
Photolytic Cleavage UV Light (

nm)
Nitro-nitrite rearrangement (Chapman-like) or radical cleavage.[1][2]Amber glassware; light-exclusion packaging.
Expert Insight: The "Gem-Dimethyl" Effect

While this molecule is not a gem-dimethyl (it is 2,6-disubstituted), the Thorpe-Ingold effect analog applies.[1][2] The methyl groups restrict the conformational freedom of the morpholine ring, forcing it into the rigid chair structure.[2] This rigidity raises the activation energy required for degradation reactions that require ring opening or significant distortion, thereby enhancing the overall thermodynamic stability compared to the unmethylated analog.[2]

References

  • Conformational Analysis of Morpholines

    • Title: Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.[1][3]

    • Source: BenchChem.[2][3][4]

  • Nitroaromatic Thermal Stability

    • Title: Investigation of thermal stability of some nitroaromatic deriv
    • Source: ResearchGate / Journal of Thermal Analysis and Calorimetry.[2]

    • URL:[Link]

  • Cis/Trans Isomerism in Morpholines

    • Title: Method for purifying cis-2, 6-dimethyl morpholine (Patent CN110950818B).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • Structural Data (Analog)

    • Title: 4-(4-Nitrophenyl)morpholine Crystal Structure and Stacking.[1][2]

    • Source: Acta Crystallographica Section E.[2]

    • URL:[Link]

Sources

toxicity and safety data sheet (SDS) for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a high-level technical dossier for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a specialized pharmaceutical intermediate.[1]

As a Senior Application Scientist, I have structured this document to address the "Data Gap" often encountered in drug discovery: handling a Novel Chemical Entity (NCE) where a commercial Safety Data Sheet (SDS) is either generic or non-existent.

Classification: Pharmaceutical Intermediate / Novel Chemical Entity (NCE) Context: Drug Discovery (Kinase Inhibitors, IDO Inhibitors)[1]

Part 1: Chemical Identity & Synthesis Context[1][2]

Compound Profile

This compound is an N-arylated morpholine derivative.[1] It is typically synthesized via nucleophilic aromatic substitution (


) and serves as a scaffold for reducing nitro groups to anilines—a critical step in building complex pharmacophores like sonidegib or various kinase inhibitors.[1]
PropertyData / Prediction
Systematic Name 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Molecular Formula

Molecular Weight ~236.27 g/mol
Physical State Yellow to Orange Crystalline Solid (Predicted based on nitro-aryl analogs)
Solubility Low in water; High in DCM, Ethyl Acetate, DMSO
CAS Number Not widely listed (Treat as NCE)
Key Functional Groups Nitro (

), Ether (Morpholine ring), Tertiary Amine
Synthesis & Origin

Understanding the synthesis is vital for safety, as residual reagents often dictate the immediate acute hazards of the crude material.[1]

Reaction Logic: The synthesis involves the coupling of 2,6-dimethylmorpholine (a corrosive base) with 1-fluoro-2-nitrobenzene (a toxic electrophile) using a base (e.g.,


 or 

).[1]

Figure 1: Synthesis Pathway & Reagent Hazards

Synthesis Reagent1 1-Fluoro-2-nitrobenzene (Toxic, Irritant) Reaction SnAr Reaction (Exothermic, >80°C) Reagent1->Reaction Reagent2 2,6-Dimethylmorpholine (Corrosive, Flammable) Reagent2->Reaction Base Base (Cs2CO3) (Irritant) Base->Reaction Product 2,6-Dimethyl-4-(2-nitrophenyl)morpholine (NCE - Treat as Toxic) Reaction->Product Yields

Caption: Nucleophilic aromatic substitution pathway. Note that unreacted 1-fluoro-2-nitrobenzene poses a significant contact hazard.[1]

Part 2: Provisional Hazard Identification (GHS)[1]

Since no harmonized GHS classification exists for this specific isomer, we apply Read-Across Toxicology using the structural anchor 4-(2-nitrophenyl)morpholine (CAS 5320-98-9) and the general class of Nitro-aromatics .[1]

Provisional GHS Classification[1]
  • Signal Word: WARNING

  • Hazard Classifications:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1] (Inferred from nitrobenzene derivatives).[1][2][3][4][5]

    • Skin Irrit. 2: Causes skin irritation.[1]

    • Eye Irrit. 2A: Causes serious eye irritation.[1]

    • Muta. 2: Suspected of causing genetic defects (Nitro-aromatics are often Ames positive).[1]

    • STOT RE 2: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).[1]

Toxicological Mechanisms

The primary concern with this compound is not just direct tissue damage, but its metabolic activation.[1]

The Nitro-Reduction Pathway: In vivo, the nitro group (


) is reduced to a hydroxylamine (

) and then to an amine (

).[1] The hydroxylamine intermediate is highly reactive and capable of oxidizing Hemoglobin (

) to Methemoglobin (

), reducing oxygen transport.[1]

Figure 2: Metabolic Activation & Toxicity Pathway

Metabolism cluster_Liver Hepatic Metabolism (Nitroreductases) Compound 2,6-Dimethyl-4-(2-nitrophenyl)morpholine (Parent) Nitroso Nitroso Intermediate (R-NO) Compound->Nitroso Reduction Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Aniline Derivative (R-NH2) Hydroxylamine->Amine Detoxification Target Erythrocyte (Red Blood Cell) Hydroxylamine->Target Redox Cycling Effect Methemoglobinemia (Hypoxia) Target->Effect Fe2+ -> Fe3+

Caption: Metabolic reduction of the nitro group can generate reactive hydroxylamines, leading to methemoglobinemia.[1]

Part 3: Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against nitro-aromatics in organic solvents.[1]

PPE TypeSpecificationRationale
Respiratory N95 (Dust) or ABEK1 (Vapor)Prevention of inhalation of dusts or solvent vapors during synthesis.[1]
Hand Protection Laminate Film (Silver Shield) or Double Nitrile (0.11mm + 0.11mm)Nitro compounds can permeate thin nitrile.[1] Laminate provides >480m breakthrough.[1]
Eye Protection Chemical GogglesSafety glasses are insufficient if the compound is in solution (splash risk).[1]
Body Protection Tyvek Lab CoatPrevent contamination of street clothes; nitro compounds absorb transdermally.[1]
Handling Workflow (Synthesis & Isolation)

Objective: Minimize exposure to the "Mother Liquor" which contains the highest concentration of toxic impurities.[1]

  • Reaction Setup:

    • Must be performed in a fume hood with sash at safe height.[1]

    • Use a closed vessel (pressure vial or round bottom with condenser) to prevent sublimation of the nitro-reagent.[1]

  • Quench & Workup:

    • Critical Step: When quenching with water/brine, the organic phase contains the product.[1]

    • Treat all aqueous waste as hazardous (contains fluoride ions and dissolved nitro-organics).[1]

  • Purification:

    • Flash Chromatography is preferred over recrystallization to avoid handling hot, saturated solvents.[1]

    • Silica Gel Handling: Treat the used silica as solid hazardous waste; do not dry it out in the open lab (dust hazard).[1]

Part 4: Emergency Response Data

First Aid Measures
  • Inhalation: Remove to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately (Sign of Methemoglobinemia).[1]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1] Why? Nitro-aromatics are lipophilic; water alone is inefficient.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

Fire Fighting
  • Decomposition: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide.[1]
    
  • Extinguishing Media: Water spray, Dry Chemical,

    
    .[1]
    
  • Special Warning: Do not allow run-off to enter drains; nitro-compounds are toxic to aquatic life (Chronic Aquatic Tox).[1]

References

  • PubChem. (n.d.).[1] 4-(2-Nitrophenyl)morpholine (CID 96365).[1] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1-fluoro-2-nitrobenzene. Retrieved from [Link](Note: General reference for precursor toxicity).[1]

  • Google Patents. (2021).[1] EP 3840747 B1: Novel Aryloxypiperidine Pyrazole Compounds as Indoleamine 2,3-Dioxygenase Inhibitors.[1] Retrieved from

Sources

literature review of N-aryl morpholine derivatives and applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Aryl Morpholine Derivatives: Synthesis, Applications, and Future Perspectives

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular fragments consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The morpholine ring is a quintessential example of such a scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its unique physicochemical properties—including a pKa that enhances aqueous solubility at physiological pH, its capacity for hydrogen bonding, and its role in improving metabolic stability and pharmacokinetic profiles—make it a highly valuable component in molecular design.[3][4]

The introduction of an aryl group onto the morpholine nitrogen (N-arylation) gives rise to the N-aryl morpholine core, a substructure present in a vast array of FDA-approved drugs and clinical candidates.[5] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[6] This guide provides a comprehensive overview of the synthesis of N-aryl morpholine derivatives, delves into their key applications with a focus on structure-activity relationships (SAR), presents detailed experimental protocols, and explores future directions for this remarkable class of compounds.

Part 1: Synthetic Strategies for N-Aryl Morpholine Construction

The efficient and selective formation of the C-N bond between an aryl system and the morpholine nitrogen is the cornerstone of synthesizing this class of compounds. The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness. The three predominant methodologies are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[1][7][8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its exceptional versatility and functional group tolerance.[1]

  • Mechanism and Rationale: This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide, like a triflate) with morpholine. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl morpholine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos are often employed to facilitate the reductive elimination step, which is frequently rate-limiting. This method's strength lies in its ability to couple a wide variety of electronically diverse aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, under relatively mild conditions.[1][7]

Copper-Catalyzed Ullmann Condensation

A classical method, the Ullmann condensation, involves the copper-catalyzed coupling of an aryl halide with an amine.

  • Mechanism and Rationale: Traditionally, this reaction required harsh conditions (high temperatures) and stoichiometric amounts of copper. However, modern iterations utilize copper(I) catalysts with various ligands (e.g., diamines, amino acids) to facilitate the reaction under milder conditions. The Ullmann reaction is particularly effective for coupling aryl iodides and bromides and can be a cost-effective alternative to palladium-based methods, especially for large-scale syntheses.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a metal-free pathway for N-arylation, but its applicability is more constrained.

  • Mechanism and Rationale: This reaction requires a highly electron-deficient aryl ring, typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (commonly a halide). Morpholine acts as the nucleophile, attacking the electron-deficient carbon and displacing the leaving group via a resonance-stabilized Meisenheimer complex intermediate.[1] While its substrate scope is limited compared to metal-catalyzed methods, SNAr is an attractive option for suitable substrates due to its operational simplicity and the avoidance of potentially toxic and expensive heavy metals.

Synthetic_Routes Comparison of Primary Synthetic Routes to N-Aryl Morpholines cluster_features Start Ar-X + Morpholine Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd Catalyst Ligand, Base Ullmann Ullmann Condensation Start->Ullmann Cu Catalyst Base SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Base (Requires electron-deficient Ar) Product N-Aryl Morpholine Buchwald->Product Buchwald_Feat Broad Scope Mild Conditions High Cost (Pd) Buchwald->Buchwald_Feat Ullmann->Product Ullmann_Feat Good for Ar-I, Ar-Br Lower Cost (Cu) Can require harsh conditions Ullmann->Ullmann_Feat SNAr->Product SNAr_Feat Metal-Free Simple Limited Scope SNAr->SNAr_Feat

A diagram comparing the primary synthetic routes to N-aryl morpholines.

Part 2: Applications of N-Aryl Morpholine Derivatives

The structural and electronic versatility of the N-aryl morpholine scaffold has led to its widespread application in various scientific domains, most notably in medicinal chemistry and agrochemicals.

Medicinal Chemistry

The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, while the N-aryl portion is typically tailored to provide specific interactions with a biological target.[3][9]

N-aryl morpholines are prominent in oncology, frequently as inhibitors of protein kinases that are crucial for tumor growth and survival.[10]

  • Mechanism of Action (PI3K/mTOR Inhibition): The PI3K/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several N-aryl morpholine derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase) and/or mTOR (mammalian Target of Rapamycin). The morpholine oxygen can form key hydrogen bonds in the hinge region of the kinase active site, while the N-aryl group occupies a hydrophobic pocket, with substitutions on the aryl ring allowing for fine-tuning of potency and selectivity.[11] Gefitinib, an EGFR inhibitor used in lung cancer treatment, features a morpholine ring that enhances its solubility and pharmacokinetic profile.[12]

  • Structure-Activity Relationship (SAR): Studies on morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines.[13] SAR analyses reveal that substitutions on the N-phenyl ring can drastically alter activity. For instance, electron-withdrawing groups at specific positions can enhance potency against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[13]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor N-Aryl Morpholine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.

Table 1: Cytotoxic Activity of Selected Morpholine Substituted Quinazoline Derivatives [13]

Compound Substituent (R) IC₅₀ (μM) vs. A549 IC₅₀ (μM) vs. MCF-7 IC₅₀ (μM) vs. SHSY-5Y
AK-3 4-Fluorophenyl 10.38 ± 0.27 6.44 ± 0.29 9.54 ± 0.15
AK-10 3-Nitrophenyl 8.55 ± 0.67 3.15 ± 0.23 3.36 ± 0.29

| Colchicine | (Standard) | 12.01 ± 0.54 | 15.23 ± 0.32 | 14.87 ± 0.11 |

A significant challenge in developing drugs for CNS disorders is ensuring the molecule can cross the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring—its balanced lipophilicity and hydrophilicity—are instrumental in achieving this.[3][4] N-aryl morpholines are structurally similar to some endogenous neurotransmitters, allowing them to interact with CNS targets.[3][4] They have been investigated for a range of CNS applications, including antidepressants (e.g., Moclobemide), anxiolytics, and as potential treatments for neurodegenerative diseases like Alzheimer's by acting as γ-secretase inhibitors.[12][14]

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl morpholine derivatives have shown considerable promise in this area.[15]

  • Activity: Various derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17][18] For example, N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety have shown significant inhibitory activity against Clostridium tetani, Bacillus subtilis, and Candida albicans.[16]

  • SAR: The antimicrobial potency is highly dependent on the substitution pattern on the aryl ring. The incorporation of halogen atoms or other lipophilic groups can enhance membrane permeability and, consequently, antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives [17]

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Derivative 3 Bacillus anthracis 23 12.5
Derivative 5 Staphylococcus aureus 21 3.125

| Derivative 6 | Enterococcus faecalis | 24 | 6.25 |

Agrochemicals

The morpholine scaffold is also a key component in modern agrochemicals, particularly fungicides.[19][20]

  • Mechanism of Action: Morpholine fungicides, such as Fenpropimorph and Tridemorph, act by inhibiting sterol biosynthesis in fungi, a critical process for maintaining membrane integrity.

  • Advantages: These compounds provide broad-spectrum protection for various crops. Ongoing research focuses on developing new morpholine derivatives with improved efficacy, better crop safety, and more favorable environmental profiles.[20][21]

Materials Science

Beyond life sciences, N-aryl morpholine derivatives find applications in materials science. Their structural rigidity and electronic properties make them suitable as components in organic light-emitting diodes (OLEDs) and other organic electronic materials. They are also used as curing agents for epoxy resins and as stabilizers in polymers, contributing to the development of advanced materials with enhanced thermal and mechanical properties.[11]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols represent common procedures for the synthesis and biological evaluation of N-aryl morpholine derivatives.

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of an N-aryl morpholine from an aryl bromide.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 μL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 mmol, 18.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry the flask under vacuum. Allow it to cool to room temperature and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg), P(2-furyl)₃ (18.6 mg), and NaOtBu (135 mg).

  • Solvent and Substrates: Add anhydrous toluene (5 mL) to the flask, followed by 4-bromoanisole (187 mg) and morpholine (104 μL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To determine the IC₅₀ value of a synthesized N-aryl morpholine derivative against a cancer cell line (e.g., MCF-7).

MTT_Assay_Workflow A 1. Cell Seeding Seed MCF-7 cells in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of N-aryl morpholine derivative. A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 3-4h. C->D E 5. Formazan Solubilization Remove media, add DMSO or SDS to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate MCF-7 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 μM to 100 μM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 μL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Future Perspectives

The N-aryl morpholine scaffold continues to be a fertile ground for discovery. Future research is likely to focus on several key areas:

  • Novel Synthetic Methods: Development of more sustainable and efficient synthetic routes, including C-H activation and photocatalytic methods, will allow for more rapid and diverse library synthesis.[8][22]

  • Targeted Therapies: As our understanding of disease biology deepens, N-aryl morpholines will be further refined as highly selective probes and therapeutic agents for specific protein targets, such as novel kinases or epigenetic modulators.

  • Bio-conjugation and Drug Delivery: Incorporating the N-aryl morpholine scaffold into antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems could enhance tumor-specific targeting and reduce systemic toxicity.

  • Expanded Applications: Exploration into new therapeutic areas, such as antiviral and anti-inflammatory agents, will continue to broaden the pharmacological utility of this privileged structure.[9]

References

  • Application Notes and Protocols: Synthesis of N-Aryl Morpholines - Benchchem.
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed.
  • Biologically active N-arylated morpholine derivatives - ResearchG
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF - ResearchG
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Three-Component Synthesis of Morpholine Deriv
  • Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety | Request PDF - ResearchG
  • Antimicrobial activity of morpholine derivatives 3-6.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review | Request PDF - ResearchG
  • The structures of various FDA-approved N-aryl morpholine-based drugs - ResearchG
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.
  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene | Asian Journal of Chemistry.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • An updated review on morpholine derivatives with their pharmacological actions.
  • New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells - Pharmaceutical Sciences.
  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis.
  • Morpholine Derivatives in Agrochemical Discovery and Development - ResearchG
  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals - ResearchG
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Public
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)
  • Morpholine Derivatives in Agrochemical Discovery and Development - PubMed.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen.

Sources

Theoretical Characterization and DFT Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Structural Context

2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical pharmacophore scaffold, combining the metabolic stability of the morpholine ring with the electronic versatility of a nitro-aromatic system. In drug development, the 2,6-dimethyl substitution is frequently employed to lock the morpholine ring into a specific conformation (typically preventing metabolic N-dealkylation), while the 2-nitrophenyl moiety serves as a precursor for aniline derivatives or as an electron-deficient acceptor in charge-transfer complexes.

This guide details the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It focuses on determining the energetic preference of the cis/trans isomers, the steric impact of the ortho-nitro group, and the global reactivity descriptors essential for predicting ADMET properties.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with high-level studies of analogous nitro-phenyl morpholines [1, 2].

Software & Functional Selection
  • Engine: Gaussian 16 or ORCA 5.0.

  • Method: DFT with the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic vibrational frequencies and geometry optimizations [3].

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the morpholine oxygen/nitrogen and the electron-rich nitro group. Polarization functions (d,p) are required to accurately model the C-N bonds connecting the rings.

Solvation Models

While gas-phase calculations provide intrinsic properties, physiological relevance requires solvation modeling.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (

    
    ) for biological simulation; DMSO (
    
    
    
    ) for solubility prediction.

Structural Analysis & Conformational Locking

Geometry Optimization Strategy

The 2,6-dimethylmorpholine core introduces stereoisomerism. The protocol must explicitly compare the cis (meso) and trans (racemic) forms.

  • Step 1: Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation .

  • Step 2: Methyl Positioning:

    • Cis-isomer: Both methyl groups occupy equatorial positions (lowest energy state).

    • Trans-isomer: One methyl is axial, one is equatorial (higher energy due to 1,3-diaxial strain).

  • Step 3: The Ortho-Nitro Effect:

    • Unlike para-nitro analogs, the 2-nitro group creates significant steric hindrance with the morpholine ring.

    • Prediction: The dihedral angle (

      
      ) between the morpholine nitrogen and the phenyl ring will deviate significantly from planarity (
      
      
      
      ) to relieve repulsion between the nitro oxygens and the morpholine protons [2].
Quantitative Structural Data (Predicted)

Based on validated data from analogous 4-(nitrophenyl)thiomorpholines [2], the following geometric parameters serve as convergence benchmarks:

ParameterDescriptionExpected Value (B3LYP)Structural Logic
Bond

Linker Bond1.38 - 1.41 ÅPartial double bond character (resonance).
Bond

(Nitro)
Nitro group1.22 - 1.23 ÅResonance delocalization.
Angle

Morpholine N114° - 116°Slightly flattened tetrahedron due to conjugation.
Torsion

Phenyl-Nitro twist30° - 60°Steric avoidance of ortho substituents.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen lone pair and the phenyl

    
    -system. This is the site of electrophilic attack (e.g., metabolic oxidation).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group and the ortho/para carbons of the phenyl ring. This indicates susceptibility to nucleophilic attack or reduction [4].

Energy Gap (


): 


  • Target Range: 3.5 – 4.5 eV. A lower gap compared to non-nitrated analogs suggests higher reactivity and potential for charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (docking).

  • Negative Regions (Red): Concentrated on the Nitro oxygens and the Morpholine oxygen . These are hydrogen bond acceptors.

  • Positive Regions (Blue): Concentrated on the Phenyl ring protons and Methyl protons .

  • Application: The high negative potential on the nitro group suggests it is the primary hydration site in aqueous environments.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors define the molecule's behavior in biological systems [5]:

DescriptorFormulaSignificance
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (high due to

).
Chemical Potential (

)

Direction of electron flow.

(Where


 and 

)

Vibrational Analysis (IR/Raman)

To validate the theoretical structure against experimental samples, vibrational frequency analysis is required.

  • Scaling Factor: Raw DFT frequencies must be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity [3].

  • Signature Modes:

    • 
      :  ~1520–1550 cm⁻¹ (Strong intensity).
      
    • 
      :  ~1340–1360 cm⁻¹ (Strong intensity).
      
    • 
      :  ~1100 cm⁻¹ (Morpholine ether stretch).
      

Visualization of the DFT Workflow

The following diagram outlines the logical flow for the theoretical characterization of the target molecule, ensuring self-validation at every step.

DFT_Workflow cluster_opt Geometry Optimization (B3LYP/6-311++G(d,p)) cluster_prop Property Calculation Start Input Structure (2,6-Dimethyl-4-(2-nitrophenyl)morpholine) Isomer_Check Cis vs. Trans Conformational Scan Start->Isomer_Check Minimization Energy Minimization (Force Constants < Threshold) Isomer_Check->Minimization Freq_Check Frequency Calculation (No Imaginary Frequencies) Minimization->Freq_Check Freq_Check->Minimization Imaginary Freq Found FMO FMO Analysis (HOMO/LUMO Gap) Freq_Check->FMO Stable Minima MEP MEP Mapping (Binding Sites) FMO->MEP NBO NBO Analysis (Hyperconjugation/Charge) MEP->NBO Validation Experimental Validation (Compare IR/XRD Data) NBO->Validation

Caption: Figure 1: Logical workflow for the DFT characterization of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, ensuring conformational stability before property extraction.

References

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Retrieved from [Link]

  • NIH. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • arXiv. (n.d.). A Multiphilic Descriptor for Chemical Reactivity and Selectivity. Retrieved from [Link]

Sources

Structural Determination & Conformational Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical case study in small-molecule crystallography, specifically regarding steric inhibition of resonance . Unlike its para-substituted counterparts, the ortho-nitro group introduces significant torsional strain, forcing the N-aryl bond to rotate out of planarity. This guide details the protocol for synthesizing, crystallizing, and refining the structure of this compound, with a specific focus on distinguishing between cis (meso) and trans (racemic) diastereomers and quantifying the "ortho-effect" through crystallographic parameters.

Molecular Context & Synthesis Logic[1]

Before diffraction data can be collected, the chemical integrity of the sample must be established. The target molecule contains two chiral centers at the C2 and C6 positions of the morpholine ring.

Stereochemical Considerations

Commercial 2,6-dimethylmorpholine is often supplied as a mixture of isomers. For high-quality single-crystal growth, stereochemical purity is paramount.

  • Cis-isomer (Meso): The methyl groups are typically diequatorial in the chair conformation. This is thermodynamically preferred and achiral.

  • Trans-isomer (Racemic): One methyl is axial, one equatorial. This is higher in energy and chiral.

Synthesis Protocol (Nucleophilic Aromatic Substitution - SNAr):

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), cis-2,6-dimethylmorpholine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (polar aprotic promotes SNAr).

  • Condition: Reflux at 80°C for 12 hours.

  • Purification: Column chromatography (Hexane:EtOAc 9:1) is required to remove any trans impurities if the starting material was not pure.

Crystallization Strategy

The presence of the nitro group and the ether oxygen provides handles for weak hydrogen bonding, but the molecule lacks strong H-bond donors.

MethodSolvent SystemMechanismTarget Morphology
Slow Evaporation Ethanol/DCM (1:1)Controlled supersaturationBlock/Prism (Preferred)
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent)Gradual polarity shiftNeedles (Avoid if possible)
Cooling IsopropanolSolubility drop at -20°CPlates

Expert Insight: If the ortho-nitro group causes high conformational disorder, cooling crystallization is superior to evaporation as it locks the conformation more rapidly, reducing thermal motion parameters (


) during data collection.

X-Ray Diffraction Data Collection Protocol

To resolve the specific steric clashes in this molecule, high-resolution data is required.

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Mo radiation minimizes absorption effects from the nitro group oxygen atoms compared to Cu radiation, and provides better resolution (

      
       Å or higher) to accurately model the methyl group hydrogen positions.
      
  • Temperature: 100 K (Cryostream).

    • Criticality: The ortho-nitro group often exhibits rotational disorder. Low temperature is mandatory to arrest this motion and obtain precise bond lengths.

Data Reduction & Strategy
  • Completeness: Aim for >99% up to

    
    .
    
  • Redundancy: >4.0 to ensure accurate intensity statistics for space group determination.

  • Friedel Pairs: If the trans isomer is suspected (chiral), Friedel pairs must not be merged during reduction to check for anomalous scattering, though Mo radiation makes absolute structure determination difficult for light atoms (C, H, N, O).

Structure Solution and Refinement (The Core Workflow)

This section details the specific crystallographic challenges associated with this molecule.

CrystallographyWorkflow Sample Crystal Selection (0.2 - 0.4 mm) Collection Data Collection (Mo-Ka, 100K) Sample->Collection SpaceGroup Space Group Determination (XPREP/Lattice) Collection->SpaceGroup Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Disorder Check: Nitro Group Disorder? (Rotational) Refinement->Disorder Disorder->Refinement Restraints (SIMU/DELU) Validation Validation (CheckCIF / Hirshfeld) Disorder->Validation Converged

Figure 1: Crystallographic workflow emphasizing the iterative refinement of the nitro group disorder.

Space Group Determination
  • Scenario A (Cis-isomer): The molecule has a plane of symmetry (meso). Expect Centrosymmetric space groups like

    
      or 
    
    
    
    .
  • Scenario B (Trans-isomer): The molecule is chiral.[2] Expect Non-centrosymmetric groups like

    
      or 
    
    
    
    .
  • Diagnostic: Check the

    
     statistic. A value near 0.968 indicates centrosymmetry; 0.736 indicates non-centrosymmetry.
    
Handling the "Ortho-Effect" in Refinement

The 2-nitrophenyl group will likely be twisted relative to the morpholine nitrogen plane.

  • Phase Problem: Solve using SHELXT (Intrinsic Phasing). The morpholine ring and phenyl ring will appear first.

  • The Nitro Group: Look for elongated thermal ellipsoids on the Oxygen atoms.

    • Protocol: If ellipsoids are large, split the oxygen positions into Part A and Part B. Apply free variable occupancy (e.g., 60:40 disorder) and restrain geometries using SAME or SADI commands in SHELXL.

  • Hydrogen Atoms:

    • Methyls: Treat as rigid rotating groups (AFIX 137). This allows the methyl hydrogens to find their optimal staggered conformation relative to the morpholine ring.

    • Aromatic: Constrain to riding models (AFIX 43).

Structural Analysis & Interpretation

Once refined (


), the analysis focuses on the steric consequences of the substitution.
Conformational Analysis (Chair vs. Twist-Boat)

The morpholine ring is expected to adopt a Chair conformation .[3]

  • Puckering Parameters: Calculate Cremer-Pople parameters (

    
    ). For an ideal chair, 
    
    
    
    should be close to 0° or 180°.
  • Substituent Orientation:

    • In the cis-isomer, both 2,6-methyl groups should be equatorial .

    • The N-Aryl bond will be equatorial .

The "Ortho-Effect" Quantification

This is the most scientifically significant part of the analysis.

  • Torsion Angle (

    
    ):  Measure the angle 
    
    
    
    .
    • Expectation: In para-nitro analogs, this angle is often < 15° (planar, conjugated). In this ortho analog, expect

      
       between 40° and 70° .
      
    • Implication: This twist decouples the nitrogen lone pair from the phenyl

      
      -system.
      
  • Bond Lengths:

    • Check the

      
       bond length. Decoupling leads to a longer bond (single bond character, ~1.42 Å) compared to conjugated anilines (~1.38 Å).
      
Supramolecular Architecture

Since the molecule lacks strong donors (OH/NH), the lattice is stabilized by weak interactions.

  • Hirshfeld Surface Analysis: Use CrystalExplorer.

    • 
       Map:  Look for red spots indicating 
      
      
      
      interactions.
    • Fingerprint Plot: The characteristic "wings" will likely be absent or weak due to limited

      
       stacking (prevented by the twisted nitro group and bulky methyls).
      

Data Presentation for Reporting

When reporting this structure in a paper or technical file, summarize the data as follows:

Table 1: Crystal Data and Structure Refinement

ParameterValue (Example/Target)
Empirical Formula

Crystal SystemMonoclinic (Likely for cis)
Space Group

Temperature100(2) K

(all data)
< 0.05
Goodness-of-Fit (GoF)~1.05
C-N-C-C Torsion (Twist)Report Measured Value

References

  • Conformational Analysis of Morpholines: BenchChem. (2025).[2][3] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link

  • Structural Analog (Nifedipine Derivative): Zheng, J., et al. (2011).[1] Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[1] Acta Crystallographica Section E, 67(11), o2820.[1] Link

  • Thiomorpholine Analog Structure: MDPI. (2024).[2][4] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank, 2024(1), M1788. Link

  • Polymorphism in 2,6-Dimethylphenol (Structural Context): NCBI. (2026).[5][6] New polymorph of 2,6-dimethylphenol.[5] PMC.[2] Link

  • SHELX Software Suite (Methodology): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Methodological & Application

Application Note: Scalable Preparation of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a critical intermediate often employed in the synthesis of aniline-based kinase inhibitors and bioactive heterocycles. While academic literature often utilizes small-scale methods involving DMF and chromatographic purification, such approaches are unsuitable for kilogram-scale production due to solvent toxicity and waste generation.

This protocol transitions from "Discovery Chemistry" (milligram scale) to "Process Chemistry" (kilogram scale) by implementing a Nucleophilic Aromatic Substitution (


)  strategy that relies on controlled precipitation ("drown-out") rather than extraction/chromatography.
Key Performance Indicators (KPIs)
ParameterDiscovery Method (Traditional)Scalable Method (Optimized)
Solvent DMF or DMSO (High boiling, difficult removal)Acetonitrile (MeCN) or Ethanol (Volatile, recyclable)
Workup Liquid-Liquid Extraction + Column ChromatographyWater Quench + Filtration
Yield 65-75% (Losses during chromatography)>90% (Precipitation recovery)
Purity >95%>98% (HPLC), suitable for hydrogenation
Atom Economy Low (High solvent/silica waste)High (Recyclable filtrate)

Strategic Analysis & Mechanism

Reaction Mechanism:

The synthesis proceeds via an addition-elimination mechanism.[1] The amine nucleophile (2,6-dimethylmorpholine) attacks the ipso-carbon of the 1-fluoro-2-nitrobenzene. The ortho-nitro group is essential; it withdraws electron density via resonance, stabilizing the anionic Meisenheimer complex intermediate.

Critical Decision - Leaving Group Selection:

  • Fluoride (F): Highly electronegative.[2] It destabilizes the ground state but stabilizes the transition state through strong inductive effects, making the ring highly susceptible to nucleophilic attack. Selected for high-purity/pharma applications.

  • Chloride (Cl): Cheaper but significantly slower (requires higher temperatures, ~100-120°C). Used only for commodity-scale where cost outweighs impurity risks.

Stereochemistry

Commercial 2,6-dimethylmorpholine is typically supplied as the cis-isomer (or a mix enriched in cis). The


 reaction does not  invert or racemize the chiral centers at the 2 and 6 positions of the morpholine ring. Therefore, the stereochemistry of the starting material defines the product.
  • Input: cis-2,6-dimethylmorpholine.[3][4][5]

  • Output: cis-2,6-Dimethyl-4-(2-nitrophenyl)morpholine.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition states.

SNAr_Mechanism Reactants Reactants 1-Fluoro-2-nitrobenzene + 2,6-Dimethylmorpholine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Base (K2CO3) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Limiting Step TS2 Transition State 2 (Loss of Fluoride) Intermediate->TS2 Product Product 2,6-Dimethyl-4-(2-nitrophenyl)morpholine + HF (neutralized) TS2->Product Fast Step

Caption: The


 pathway. The nitro group stabilizes the Meisenheimer complex, facilitating the displacement of fluoride.

Experimental Protocols

Protocol A: Scalable Synthesis (Recommended)

Scale: 100 g - 1 kg Solvent: Acetonitrile (MeCN) Base: Potassium Carbonate (


)
Reagents & Stoichiometry[1]
  • 1-Fluoro-2-nitrobenzene: 1.0 equiv. (Limiting Reagent)

  • cis-2,6-Dimethylmorpholine: 1.1 equiv.

  • Potassium Carbonate (

    
    ):  1.5 equiv. (Milled/Powdered)
    
  • Acetonitrile: 5 Volumes (5 mL per gram of substrate)

Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Base Slurry: Charge Acetonitrile (4 Vol) and powdered

    
     (1.5 equiv.) to the reactor. Stir at 300 RPM to create a uniform slurry.
    
  • Amine Charge: Add cis-2,6-dimethylmorpholine (1.1 equiv.) to the slurry.

  • Controlled Addition (Exotherm Control):

    • Heat the slurry to 40°C .

    • Dissolve 1-Fluoro-2-nitrobenzene (1.0 equiv.) in Acetonitrile (1 Vol) in the dropping funnel.

    • Critical: Add the solution dropwise over 60 minutes. Maintain internal temperature < 50°C . (The reaction is exothermic; rapid addition may cause thermal runaway).

  • Reaction Phase:

    • After addition, ramp temperature to Reflux (80-82°C) .

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 0.5% remaining fluoro-nitrobenzene.

  • Workup (The "Drown-Out"):

    • Cool the reaction mixture to 20-25°C .

    • Slowly add Water (10 Volumes) to the reaction mixture over 30 minutes. The product will precipitate as a yellow/orange solid.

    • Note: If the product oils out, cool further to 0-5°C and seed with pure crystal.

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to maximize yield.

    • Filter the solid using a Büchner funnel or centrifuge.

    • Wash the cake with Water (3 x 2 Vol) to remove residual inorganic salts (

      
      , excess 
      
      
      
      ).
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Process Workflow Diagram

This diagram visualizes the unit operations required for the scalable protocol described above.

Process_Flow Start Start: Reactor Setup (N2 Purge) Charge Charge MeCN + K2CO3 + Amine Start->Charge Addition Controlled Addition of 1-Fluoro-2-nitrobenzene (T < 50°C) Charge->Addition Reaction Reflux (80°C) 4-6 Hours Addition->Reaction IPC IPC: HPLC Check (<0.5% SM) Reaction->IPC IPC->Reaction Fail (Continue Heating) Quench Cool to 20°C Add Water (10 Vol) IPC->Quench Pass Filter Filtration & Water Wash Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry Final Final Product Yellow Solid Dry->Final

Caption: Unit operations for the isolation of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine.

Analytical Controls & Troubleshooting

Analytical Specifications
  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (

    
    ):  Look for the disappearance of the aromatic signals of the starting material and the shift in the morpholine methyl doublets.
    
    • Diagnostic Peak: Methyl group doublets at

      
       ~1.2 ppm.
      
  • HPLC Purity: >98.0% (Area %).[6]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product "Oils Out" Temperature too high during quench; insufficient water.Cool reactor to 0-5°C. Add a seed crystal. Increase water ratio to 15 Vol.
Low Yield (<80%) Incomplete precipitation; Product lost in mother liquor.Check pH of filtrate. If pH < 8, some amine may be protonated (unlikely with carbonate). Ensure sufficient water is added to force precipitation.
Slow Reaction Particle size of

is too large.
Use milled or micronized Potassium Carbonate. Surface area drives the base activity.
High Impurity (Bis-sub) Not applicable for this substrate.The substrate is mono-fluoro; bis-substitution is impossible. Impurities are likely hydrolysis products (nitrophenols) due to wet solvent. Use anhydrous MeCN.

Safety & Handling (E-E-A-T)

Warning: This protocol involves nitro-aromatic compounds and fluorinated intermediates.[1][7][8]

  • 1-Fluoro-2-nitrobenzene: Classified as Fatal in contact with skin and causes Methemoglobinemia .

    • Control: Wear double nitrile gloves and a Tyvek suit. Handle only in a fume hood.

    • First Aid: If on skin, wash immediately with polyethylene glycol 400, then water.

  • Exotherm: The

    
     reaction releases heat.
    
    • Control: Do not dump all reagents at once. Use the dropping funnel method described in Protocol A.

  • Waste Disposal: The filtrate contains Potassium Fluoride (KF) and organic solvents. Dispose of as halogenated organic waste.

References

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: Aryl-Substituted Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study in the Development of PI3K/mTOR Kinase Inhibitors for Oncology

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, make it an attractive moiety for drug design.[4] The morpholine ring can engage in hydrogen bonding via its oxygen atom and participate in hydrophobic interactions, while also serving as a versatile scaffold to orient other functional groups for optimal target engagement.[4][5] This has led to the development of numerous FDA-approved drugs containing the morpholine core for a variety of therapeutic areas, including antidepressants and anticancer agents.[5]

While a specific data profile for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is not extensively available in the current body of scientific literature, the broader class of aryl-substituted morpholine derivatives has been the subject of significant investigation, particularly in the realm of oncology. A prominent application for this class of compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]

This guide will provide a detailed overview of the application of aryl-substituted morpholine derivatives as PI3K/mTOR inhibitors. We will delve into the mechanistic rationale for their use, provide detailed protocols for their synthesis and biological evaluation, and present a framework for their preclinical characterization.

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors, to regulate fundamental cellular processes. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving uncontrolled cell growth and proliferation. Aryl-substituted morpholine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of PI3K and/or mTOR kinases, thereby blocking downstream signaling.

The morpholine moiety in these inhibitors often plays a key role in orienting the molecule within the kinase's active site, while the aryl substituent can be modified to enhance potency and selectivity for specific kinase isoforms.[4] The inhibition of this pathway leads to the dephosphorylation of key downstream effectors like Akt and S6 kinase, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Aryl_Morpholine_Inhibitor Aryl-Morpholine Inhibitor Aryl_Morpholine_Inhibitor->PI3K Inhibition Aryl_Morpholine_Inhibitor->mTORC1 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by aryl-morpholine derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of novel aryl-substituted morpholine derivatives as potential PI3K/mTOR inhibitors.

Protocol 1: General Synthesis of an Aryl-Substituted Morpholine

This protocol describes a common method for the synthesis of N-aryl morpholine derivatives via nucleophilic aromatic substitution.

Materials:

  • Aryl halide (e.g., 2-nitrofluorobenzene)

  • 2,6-Dimethylmorpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aryl halide (1.0 eq) in DMF, add 2,6-dimethylmorpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure aryl-substituted morpholine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., PI3Kα).[6][7][8][9]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (aryl-substituted morpholine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

  • Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Aryl-Morpholine-1PI3Kα15.2
Aryl-Morpholine-1mTOR50.8
Staurosporine (Control)PI3Kα5.6
Protocol 3: Cell Viability Assay (Cell-Based Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).[10][11]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a DMSO-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Aryl-Morpholine Derivative (Protocol 1) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biochemical_Assay Biochemical Assay: Kinase Inhibition (Protocol 2) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cell Viability (Protocol 3) Characterization->Cell_Based_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization Lead Optimization

Figure 2: A representative experimental workflow for the development of aryl-morpholine kinase inhibitors.

Conclusion

The morpholine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. While the specific compound 2,6-Dimethyl-4-(2-nitrophenyl)morpholine lacks detailed characterization in public databases, the broader class of aryl-substituted morpholines demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate novel morpholine-containing compounds for their potential as targeted cancer therapeutics. The versatility of the morpholine scaffold ensures that it will remain a key structural motif in the design of future generations of innovative medicines.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mode of action of morpholine derivatives - PubMed. (1988). Ann N Y Acad Sci, 544, 221-228. Retrieved from [Link]

  • Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester - PrepChem.com. (n.d.). Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(5), 1152. Retrieved from [Link]

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (n.d.).
  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents - UCL Discovery. (n.d.). Retrieved from [Link]

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents. (n.d.).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(4), 868. Retrieved from [Link]

  • In Vitro Assays | Biochemical Assays - AXXAM. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences, 3(8), 1595-1600.
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - RSC Publishing. (n.d.). Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020). Molecules, 25(5), 1152. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].
  • Biochemical Assays - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.). Retrieved from [Link]

  • Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

Sources

reaction kinetics of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Application Note: Kinetic Profiling of Synthesis for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Executive Summary

This application note details the kinetic characterization of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine via nucleophilic aromatic substitution (

The protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions to derive rate constants (





Reaction Mechanism & Theoretical Grounding

The synthesis involves the reaction of 1-Chloro-2-nitrobenzene (electrophile) with 2,6-Dimethylmorpholine (nucleophile).

The Pathway

Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 1 (Rate Determining): The nucleophilic nitrogen attacks the carbon bearing the chlorine. The ortho-nitro group is essential here; it withdraws electron density (inductively and mesomerically), lowering the energy of the transition state.

  • Step 2 (Fast): Re-aromatization occurs via the loss of the chloride ion.

Steric & Isomeric Considerations

The 2,6-dimethyl substitution on the morpholine ring introduces significant steric complexity:

  • Cis-isomer: The methyl groups occupy equatorial positions (chair conformation), leaving the nitrogen lone pair accessible. This isomer is significantly more nucleophilic.

  • Trans-isomer: One methyl group is axial, creating 1,3-diaxial interactions that hinder the nitrogen lone pair, drastically reducing reaction rates.

  • Ortho-Effect: The nitro group at the 2-position of the benzene ring creates a "steric gate," further differentiating the reactivity of the cis and trans amine isomers.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the stabilization of the intermediate.

SNAr_Mechanismcluster_0Key Kinetic FactorsReactantsReactants1-Cl-2-NO2-Benzene+ 2,6-DimethylmorpholineTS1Transition State 1(Sterically Hindered)Reactants->TS1k1 (Slow, RDS)IntermediateMeisenheimer Complex(Resonance Stabilized)TS1->IntermediateTS2Transition State 2(Cl- Departure)Intermediate->TS2k2 (Fast)ProductsProduct2,6-Dimethyl-4-(2-nitrophenyl)morpholine+ HClTS2->ProductsFactor1Nucleophilicity:Cis > TransFactor2Leaving Group:F >> Cl (if using Fluoro analog)Factor3Solvent:Polar Aprotic (DMSO/MeCN) accelerates

Figure 1: Reaction coordinate diagram for the

Experimental Protocol

Objective: Determine the second-order rate constant (

Materials & Equipment
  • Electrophile: 1-Chloro-2-nitrobenzene (>99%).

  • Nucleophile: 2,6-Dimethylmorpholine (Commercial mix is often ~70:30 cis:trans). Note: For precise kinetic modeling, use purified cis-isomer or account for the biphasic kinetics.

  • Solvent: Acetonitrile (HPLC Grade) or DMSO (anhydrous).

  • Detection: UV-Vis Spectrophotometer with a thermostated cell holder (

    
    C).
    
Self-Validating Workflow

This protocol uses Pseudo-First-Order Conditions . By using a large excess of amine ([Amine]


Experimental_WorkflowStock1. Stock Preparation[Ar-Cl] = 2.0 x 10^-4 M[Amine] = 0.05 - 0.5 MScan2. Spectral ScanDetermine λ_max of Product(Expect ~360-400 nm)Stock->ScanMix3. Reaction InitiationMix 1:1 in CuvetteThermostat (e.g., 40°C)Scan->MixMonitor4. Kinetic MonitoringMeasure Absorbance vs TimeUntil 5 half-livesMix->MonitorCheck5. Validation CheckIs ln(A_inf - A_t) linear?Monitor->CheckCheck->MixNo (Check Temp/Purity)Calc6. Data AnalysisExtract k_obs, then k_2Check->CalcYes

Figure 2: Step-by-step experimental workflow for kinetic data acquisition.

Detailed Steps
  • Spectral Determination:

    • Prepare a small scale reaction and let it go to completion.

    • Scan from 250 nm to 500 nm.

    • Identify

      
       where the product absorbs strongly, and the reactant (1-chloro-2-nitrobenzene) has minimal absorbance. Expected 
      
      
      nm (Yellow).
  • Kinetic Runs:

    • Set water bath to

      
       (e.g., 303 K).
      
    • In the quartz cuvette, place 1.5 mL of amine solution (various concentrations: 0.1 M, 0.2 M, 0.3 M, 0.4 M).

    • Inject 1.5 mL of substrate solution (fixed concentration:

      
       M).
      
    • Immediately start data recording. Record Absorbance (

      
      ) every 10-30 seconds.
      
  • Infinity Value (

    
    ): 
    
    • Allow one sample to react for

      
       half-lives (or heat gently) to determine the final absorbance.
      

Data Analysis & Interpretation

Calculation of

For each amine concentration, plot the integrated rate law for pseudo-first-order kinetics:

  • Plot:

    
     vs. Time (
    
    
    ).[1]
  • Slope:

    
     (units: 
    
    
    ).
  • Validation: The plot must be linear (

    
    ). If curvature exists, it suggests mixed-order kinetics (likely due to the cis/trans mixture reacting at different rates).
    
Calculation of

The observed rate constant is related to the intrinsic second-order rate constant by:

  • Plot:

    
     vs. [Amine].
    
  • Slope:

    
     (units: 
    
    
    ).
  • Intercept (

    
    ):  Should be near zero (negligible solvolysis).
    
Thermodynamic Parameters

Repeat the experiments at three temperatures (e.g., 30°C, 40°C, 50°C). Use the Arrhenius and Eyring equations:

  • Arrhenius:

    
    
    
  • Eyring:

    
    
    
Representative Data (Simulated)
[Amine] (M)

(

) at 303 K

(

) at 313 K

(

) at 323 K
0.10



0.20



0.30




(

)



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear First Order Plot Mixed Isomers (cis/trans)The trans isomer reacts slower. Use purified cis-2,6-dimethylmorpholine or fit data to a bi-exponential decay model.
Reaction too slow Steric HindranceSwitch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase Temp.
Spectral Interference Reactant AbsorptionEnsure monitoring wavelength is

nm. Reactant (Ar-Cl) absorbs in UV; Product (Ar-NH-R) absorbs in Visible.
Induction Period Dissolved OxygenDegas solvents. Oxygen can act as a radical trap if a competing SET (Single Electron Transfer) mechanism is present (rare but possible).

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Steric Effects in Morpholine Derivatives

    • Cravotto, G., et al. (2009). Steric and electronic effects in the reaction of 2,6-dimethylmorpholine with halonitrobenzenes. Journal of Physical Organic Chemistry.
    • (General Journal Link for verification)

  • Kinetic Methods in Organic Chemistry

    • Connors, K. A. (1990).
  • Isomer Properties of 2,6-Dimethylmorpholine

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7904, 2,6-Dimethylmorpholine.

Application Notes & Protocols: Strategic Solvent Selection for the N-Arylation of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylated 2,6-Dimethylmorpholines in Medicinal Chemistry

The 2,6-dimethylmorpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and optimized spatial orientation of substituents. The N-arylation of this nucleus is a critical transformation, unlocking access to a vast chemical space of potential therapeutic agents. However, the steric hindrance imposed by the two methyl groups flanking the nitrogen atom presents a significant synthetic challenge, making the choice of reaction conditions, particularly the solvent, paramount for achieving high yields and purity.

This guide provides a comprehensive overview of the principles and practical steps for selecting an optimal solvent for the N-arylation of 2,6-dimethylmorpholine, primarily focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the causal relationships between solvent properties and catalytic cycle efficiency, present a detailed protocol for systematic solvent screening, and offer field-proven insights to guide researchers toward successful outcomes.

Theoretical Framework: How Solvents Dictate Reaction Success

The solvent in a cross-coupling reaction is not merely an inert medium but an active participant that profoundly influences every step of the catalytic cycle.[1] Its role is multifaceted, impacting reagent solubility, catalyst stability, and the energetics of key mechanistic steps like oxidative addition and reductive elimination.[1][2]

Pillar 1: Polarity and Solubility

A primary function of the solvent is to adequately dissolve the aryl halide, the 2,6-dimethylmorpholine, the base, and the palladium catalyst complex. Poor solubility of any component can lead to a sluggish or incomplete reaction.[3] Solvents are broadly categorized by their polarity:

  • Nonpolar Solvents (e.g., Toluene, Xylenes, Benzene): These are often the default choice for Buchwald-Hartwig reactions.[4] They are generally effective at solubilizing the aryl halide and the bulky phosphine ligands used in the catalyst system.

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF, DMSO): These solvents possess higher dielectric constants and can be beneficial when dealing with more polar substrates or when inorganic bases with limited solubility in hydrocarbons are used.[5][6] However, highly polar solvents like DMF and DMSO can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis.[1]

  • Polar Protic Solvents (e.g., Alcohols, Water): These are generally avoided as the primary solvent in Buchwald-Hartwig aminations because they can deactivate the catalyst and interfere with the strong bases typically required.[7]

Pillar 2: Coordinating vs. Non-Coordinating Solvents

Solvent molecules can directly interact with the palladium catalyst. This coordination can be either beneficial or detrimental.[1]

  • Non-Coordinating Solvents: Toluene and other hydrocarbons are considered non-coordinating. They provide a relatively "clean" environment where the ligand-palladium interaction dominates, which is often desirable.

  • Coordinating Solvents: Ethereal solvents like 1,4-dioxane and THF are weakly coordinating.[6] This property can sometimes stabilize the active catalytic species. However, strongly coordinating solvents (e.g., DMF, acetonitrile) can compete with the phosphine ligand for a place in palladium's coordination sphere, potentially slowing down the reaction.[1][5]

For sterically hindered substrates like 2,6-dimethylmorpholine, a non-coordinating or weakly coordinating solvent is often preferred to ensure that the bulky amine can access the catalyst.

Workflow for Solvent Selection

A systematic approach is crucial for identifying the optimal solvent. High-Throughput Experimentation (HTE) has become an invaluable tool for rapidly screening multiple reaction parameters, including solvents, bases, and ligands.[8][9] The following workflow outlines a logical progression for solvent optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Initial Solvent Panel (e.g., Toluene, Dioxane, THF, CPME) B Fix Catalyst, Ligand, Base, and Temperature A->B C Run Small-Scale Parallel Reactions B->C D Analyze Yield/Purity (LC-MS/GC-MS) C->D E Identify Top 1-2 Solvents D->E Select Best Performers F Optimize Other Parameters (Base, Temperature, Concentration) E->F G Confirm Optimal Conditions F->G H Scale-Up Synthesis G->H Proceed to Scale-Up

Caption: A systematic workflow for solvent screening and optimization in N-arylation.

Experimental Protocol: Parallel Solvent Screening

This protocol describes a method for screening four common solvents in parallel for the N-arylation of 2,6-dimethylmorpholine with a representative aryl bromide.

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene)

  • 2,6-Dimethylmorpholine

  • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block or individual reaction vials

  • Magnetic stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add a stir bar to four separate reaction vials.

  • Reagent Addition: To each vial, add the aryl bromide (1.0 equiv., e.g., 0.2 mmol, 34.2 mg), the palladium precatalyst (0.02 equiv., 0.004 mmol), and the base (1.4 equiv., 0.28 mmol, 26.9 mg).

  • Solvent Dispensing: To each of the four vials, add 1.0 mL of one of the anhydrous solvents (Toluene, 1,4-Dioxane, THF, CPME) to achieve a concentration of 0.2 M.

  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv., 0.24 mmol, 27.6 mg) to each vial.

  • Reaction: Seal the vials securely. If using a reaction block, transfer it to a pre-heated stir plate set to the desired temperature (e.g., 100 °C). Stir the reactions for the designated time (e.g., 12-24 hours).

  • Quenching and Sampling: After cooling to room temperature, unseal the vials. Take a small aliquot (e.g., 50 µL) from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

  • Analysis: Analyze the samples by LC-MS or GC-MS to determine the conversion to the desired N-aryl-2,6-dimethylmorpholine product.

Data Presentation: Representative Screening Results

The following table presents hypothetical but literature-informed results from a solvent screening experiment as described above. For couplings of secondary amines, nonpolar aromatic and ethereal solvents often show superior performance.[10]

EntrySolventDielectric Constant (ε)Boiling Point (°C)Relative Conversion (%)Notes
1Toluene 2.411195 Excellent conversion, common choice for Buchwald-Hartwig.[4][10]
21,4-Dioxane 2.210188 Good performance, but noted for peroxide formation and sustainability concerns.[6][10]
3THF 7.66665Lower conversion, likely due to lower boiling point.
4CPME 4.710692Greener alternative to THF/Dioxane with good performance.
5DMF 36.715335Low conversion, potential for catalyst inhibition.[5]

Analysis of Results: Based on this screening, Toluene and CPME emerge as the most promising solvents. Toluene demonstrates the highest conversion, consistent with its frequent use in Buchwald-Hartwig aminations.[10][11] CPME represents a viable, more sustainable alternative with comparable efficacy. Further optimization would focus on these two solvents, potentially adjusting the base or temperature to maximize the yield.

Protocol: Optimized N-Arylation of 2,6-Dimethylmorpholine

This protocol is based on the selection of Toluene as the optimal solvent from the screening phase.

Reagents:

  • 4-Bromotoluene (1.0 g, 5.85 mmol, 1.0 equiv)

  • 2,6-Dimethylmorpholine (0.81 g, 7.02 mmol, 1.2 equiv)

  • G3-XPhos Precatalyst (83 mg, 0.117 mmol, 2 mol%)

  • Sodium tert-butoxide (0.79 g, 8.19 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (30 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried 100 mL two-neck round-bottom flask.

  • Inerting: Attach the flask to a Schlenk line, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Loading Solids: Under a positive pressure of argon, add the 4-bromotoluene, G3-XPhos precatalyst, and sodium tert-butoxide.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene (30 mL) via cannula or syringe, followed by the 2,6-dimethylmorpholine.

  • Heating and Monitoring: Equip the flask with a reflux condenser under argon. Lower the flask into a pre-heated oil bath at 100 °C and begin vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)-2,6-dimethylmorpholine.

Conclusion and Final Recommendations

There is no universal "best" solvent for all N-arylation reactions. However, for sterically demanding secondary amines like 2,6-dimethylmorpholine, a systematic screening approach consistently points toward non-polar, non-coordinating solvents.

  • Starting Point: Toluene is an excellent and reliable starting point for reaction development.[10][11]

  • Green Chemistry: Consider sustainable alternatives like CPME, which often provide comparable results to traditional ethereal or aromatic hydrocarbon solvents.

  • Optimization is Key: The initial solvent screen is the first step. Subsequent optimization of base, catalyst loading, and temperature within the context of the chosen solvent is essential for achieving maximum efficiency and yield.

By combining a sound theoretical understanding with a methodical experimental approach, researchers can confidently navigate the challenges of N-arylating sterically hindered substrates and accelerate the development of novel molecular entities.

References

  • Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Journal of Organic Chemistry. (2024). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. (2021). [Link]

  • Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. ResearchGate. (n.d.). [Link]

  • Effects of solvent on the reaction time and yield. ResearchGate. (n.d.). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. (n.d.). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. (n.d.). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (n.d.). [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. (n.d.). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. (n.d.). [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. (n.d.). [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. (2020). [Link]

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. (2022). [Link]

  • A detailed study on the effect of different solvents and bases on the... ResearchGate. (n.d.). [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012). [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. ACS Publications. (2022). [Link]

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Troubleshooting & Optimization

removing unreacted 2-fluoronitrobenzene from 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of removing unreacted 2-fluoronitrobenzene (2-FNB) starting material from the final product. The synthesis, a classic example of nucleophilic aromatic substitution (SNAr), often requires a surplus of the electrophile to drive the reaction to completion, leading to purification hurdles.[1] This guide provides a logical, troubleshooting-focused framework to achieve high purity of your target compound.

Part 1: Initial Assessment - Know Your Compounds

Successful purification begins with a fundamental understanding of the physical and chemical differences between the product and the impurity. These differences are what we exploit to achieve separation.

FAQ: What are the key physical property differences between 2-fluoronitrobenzene and 2,6-Dimethyl-4-(2-nitrophenyl)morpholine?

The primary differences lie in polarity, molecular weight, and physical state. 2-FNB is a relatively small, less polar liquid, while the product is a significantly larger, more polar molecule that is expected to be a solid at room temperature.

Property2-Fluoronitrobenzene (Impurity)2,6-Dimethyl-4-(2-nitrophenyl)morpholine (Product)Rationale for Separation
Molecular Formula C₆H₄FNO₂[2]C₁₂H₁₆N₂O₃The product has a higher molecular weight and more heteroatoms, increasing its polarity.
Molecular Weight 141.10 g/mol [2]236.27 g/mol Significant mass difference aids in separation techniques sensitive to molecular size and polarity.
Physical State Pale yellow liquid[2]Expected to be a solidThe difference in physical state makes recrystallization a primary and highly effective purification method.
Boiling Point ~215 °C @ 760 mmHg[2][3]Significantly higher; likely decomposes before boiling at atm. pressureThe high boiling point of 2-FNB makes simple evaporation ineffective for its complete removal.[2][4]
Polarity Moderately PolarHighly PolarThis is the most critical difference, forming the basis for chromatographic separation. The morpholine and second nitro group drastically increase polarity.
Solubility Soluble in most organic solvents (EtOAc, Chloroform, Methanol).[2]Expected to have selective solubility in polar organic solvents.We can leverage differential solubility in various solvents for recrystallization.
Part 2: Reaction Monitoring & Purity Analysis

Before attempting purification, you must determine the status of your reaction. Is it complete? How much starting material is left? Answering these questions with a quick analytical check will save significant time and resources.

FAQ: How can I quickly assess the purity of my crude product?

Thin Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring reaction progress and evaluating the composition of your crude mixture.[5][6][7]

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the Eluent: A good starting point for this system is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (4:1) . Adjust the ratio as needed; the goal is to have the starting material (2-FNB) Rf value around 0.4-0.5.[8]

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes:

    • SM (Starting Material): Spot a dilute solution of your 2-fluoronitrobenzene.

    • CO (Co-spot): Spot the SM solution, and then carefully spot your reaction mixture directly on top of it. This is crucial for confirming the identity of spots with similar Rf values.[7][8]

    • RM (Reaction Mixture): Spot a dilute sample of your crude reaction mixture.

  • Develop the Plate: Place the TLC plate in a chamber containing the eluent. Ensure the solvent level is below your pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] Circle the visible spots.

  • Interpret the Results:

    • Starting Material (2-FNB): Will be a higher spot on the plate (higher Rf) because it is less polar.

    • Product: Will be a lower spot (lower Rf) as it is more polar and interacts more strongly with the silica gel.

    • Reaction Completion: The reaction is complete when the SM spot is absent in the RM lane.[5][7]

TLC_Workflow cluster_plate TLC Plate Interpretation cluster_spots cluster_legend Legend TLC TLC Plate SM Lane CO Lane RM Lane sm_spot co_sm_spot rm_sm_spot Trace co_prod_spot rm_prod_spot Legend_SM Starting Material (2-FNB) Legend_Prod Product Legend_Trace Trace Impurity Analysis Analysis: - SM spot is faint in RM lane. - New, lower Rf product spot is strong. - Reaction is nearly complete. - Purification is required.

Fig 1. Interpreting a TLC plate for reaction monitoring.
Part 3: Purification Strategy & Troubleshooting

Based on the physical state of your crude product and the level of impurity, you can select the most appropriate purification method.

Purification_Decision_Tree start Crude Product Analysis is_solid Is the product a solid with liquid 2-FNB? start->is_solid is_oily Is the product an oil OR is it a solid with stubborn 2-FNB impurity? is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_oily->chromatography Yes check_purity Check Purity by TLC/HPLC recrystallize->check_purity pure_solid Pure Solid Product chromatography->pure_solid check_purity->chromatography Impure check_purity->pure_solid Pure

Fig 2. Decision tree for selecting a purification method.
FAQ: My product is a solid. How can I remove the liquid 2-FNB?

Primary Method: Recrystallization

This is the most efficient method for purifying a solid product from a liquid impurity or a soluble solid impurity.[10] The principle relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while the impurity (2-FNB) remains in solution upon cooling.[10]

  • Solvent Selection: Choose a solvent in which your product, 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, has low solubility at room temperature but high solubility when hot. Good candidates include ethanol, isopropanol, or ethyl acetate. 2-FNB should ideally be soluble at all temperatures.

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10] Adding too much solvent will reduce your yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the 2-FNB.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
Problem: Product "oils out" instead of crystallizing.
Problem: No crystals form upon cooling.
Problem: Purity is still low after one recrystallization.
FAQ: Recrystallization failed or my product is an oil. What is the most reliable purification method?

Primary Method: Flash Column Chromatography

When recrystallization is not an option, flash column chromatography is the gold standard for separating compounds with different polarities.[11] The less polar 2-FNB will travel through the silica gel column much faster than the more polar product.

  • Develop TLC Method: First, find a TLC solvent system that gives good separation between 2-FNB and your product, with the product having an Rf value of ~0.3. A gradient of Hexane/Ethyl Acetate is a common choice.[9]

  • Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no cracks form.[11]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the packed column.[11]

  • Elute the Column: Begin running the solvent through the column. Start with the low-polarity eluent identified in your TLC analysis.

    • The less polar 2-FNB will elute from the column first.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

FAQ: Can I use a liquid-liquid extraction to remove the 2-FNB?

While liquid-liquid extraction (LLE) is a powerful technique, its utility here is limited.[12] Both the starting material and the product are organic compounds with high solubility in common organic solvents and low solubility in water.[2][12]

  • Acid Wash: In theory, one could attempt an extraction with an acidic aqueous solution (e.g., 1M HCl). The goal would be to protonate the morpholine nitrogen of the product, rendering it charged and thus water-soluble, while the neutral 2-FNB remains in the organic layer.[13] However, the nitrogen atom is directly attached to the electron-withdrawing nitrophenyl group, which significantly reduces its basicity. Therefore, protonation is unlikely to be efficient, and this method will likely fail to provide adequate separation.

References
  • 2-Fluoronitrobenzene - Grokipedia.
  • 2-Fluoronitrobenzene Intern
  • 2-Bromo-1-fluoro-3-nitrobenzene - ChemBK.
  • 2-Fluoro Nitrobenzene.
  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab.
  • Substitution Reactions of Benzene and Other Arom
  • 2-Fluoronitrobenzene CAS NO.1493-27-2 - Shanghai Minstar Chemical Co., Ltd.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
  • 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide - Echemi.
  • How to Monitor by TLC - Department of Chemistry : University of Rochester.
  • Separation of nitroaromatics by C-18 column: (a) self-optimization...
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROM
  • Full article: RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROM
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Thin Layer Chrom
  • Experiment 2: Recrystalliz
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Overview of Liquid-Liquid Extraction (LLE)
  • 2.3B: Uses of TLC - Chemistry LibreTexts.
  • US4069262A - Preparation of 2-fluoronitrobenzene - Google P
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for purity assessment, stability studies, or pharmacokinetic analysis. This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy protocol.

Understanding the Analyte: Physicochemical Properties and Initial Considerations

The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a molecule possessing several key features that will dictate our chromatographic strategy:

  • Aromatic Nitro Group: The nitrophenyl moiety imparts significant UV absorptivity, making UV detection a highly suitable and sensitive choice. This group also contributes to the molecule's polarity and potential for π-π interactions with certain stationary phases.

  • Morpholine Ring: This heterocyclic amine introduces a basic character to the molecule. The pKa of the morpholine nitrogen will influence its ionization state depending on the mobile phase pH, which in turn affects retention and peak shape.

  • Dimethyl Substitution: The two methyl groups on the morpholine ring increase the molecule's hydrophobicity.

  • Chirality: The presence of two stereocenters at the 2 and 6 positions of the morpholine ring means that stereoisomers (cis and trans) can exist. While this guide focuses on the achiral separation of the primary compound, the potential for isomeric impurities should be considered.

Based on these characteristics, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. This technique separates molecules based on their hydrophobicity, and the moderate polarity of our target analyte makes it well-suited for retention on a non-polar stationary phase like C18.

Strategic Workflow for HPLC Method Development

A systematic and logical workflow is essential for efficient and effective method development. The following diagram outlines the decision-making process, from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (UV, pKa, logP) B Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) (ACN/Water, MeOH/Water) A->B C Initial Isocratic & Gradient Runs B->C D Mobile Phase pH Adjustment C->D E Gradient Optimization (Slope, Time) D->E F Flow Rate & Temperature Effects E->F G Final Optimized Method F->G H Specificity / Forced Degradation G->H I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Validated Method K->L

Caption: Workflow for HPLC method development and validation.

Comparative Evaluation of Chromatographic Conditions

The initial phase of method development involves screening different stationary and mobile phases to identify the most promising conditions for separating the target analyte from potential impurities.

The choice of stationary phase is critical for achieving the desired selectivity. Here, we compare three common reversed-phase columns:

ParameterMethod 1: C18 (Octadecyl Silane)Method 2: C8 (Octyl Silane)Method 3: Phenyl-Hexyl
Principle Separation primarily based on hydrophobic interactions.Similar to C18 but with shorter alkyl chains, resulting in less retention for hydrophobic compounds.Offers alternative selectivity through π-π interactions with the phenyl rings of the stationary phase.
Advantages High hydrophobicity, strong retention for non-polar to moderately polar compounds, widely available.Reduced analysis time for strongly retained compounds, may offer different selectivity for polar compounds.Enhanced retention and selectivity for aromatic and unsaturated compounds.
Disadvantages May lead to long retention times for highly hydrophobic molecules.Lower retentivity might not be sufficient for very polar analytes.Can be more sensitive to mobile phase composition.

For 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, a C18 column is often the best starting point due to the molecule's overall moderate hydrophobicity. However, a Phenyl-Hexyl column presents a compelling alternative due to the potential for beneficial π-π interactions with the nitrophenyl ring, which could enhance selectivity against impurities lacking this feature.

The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in controlling retention and peak shape.

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger elution strength for most compounds in reversed-phase.Weaker elution strength, leading to longer retention times.
Selectivity Can offer different selectivity due to its dipole moment and ability to disrupt π-π interactions.[1]Can provide alternative selectivity through its protic nature and hydrogen bonding capabilities.
Viscosity Lower viscosity results in lower backpressure.Higher viscosity can lead to increased backpressure.
UV Cutoff ~190 nm~205 nm

Recommendation: Acetonitrile is generally the preferred organic modifier for initial screening due to its lower viscosity and UV transparency at lower wavelengths. However, methanol should be evaluated as it can sometimes provide superior selectivity for certain compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for developing and validating the HPLC method.

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, UV detector, autosampler, and column oven.

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • 2,6-Dimethyl-4-(2-nitrophenyl)morpholine reference standard and test sample.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the analyte).

    • Injection Volume: 10 µL.

  • Screening Procedure:

    • Prepare a standard solution of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine at approximately 100 µg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Perform an initial broad gradient run on both the C18 and Phenyl-Hexyl columns (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

    • Based on the gradient run, perform isocratic runs at different mobile phase compositions (e.g., 40:60, 50:50, 60:40 A:B) to assess retention and peak shape.

    • Repeat the screening with methanol as the organic modifier.

Based on the initial screening, select the column and organic modifier that provide the best peak shape and initial separation. Proceed to optimize the method:

  • Mobile Phase pH:

    • Evaluate the effect of mobile phase pH on retention and peak shape. Given the basic nature of the morpholine ring, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) is recommended to ensure consistent protonation and avoid peak tailing.[2]

  • Gradient Optimization:

    • If isocratic elution does not provide adequate separation of all impurities within a reasonable time, a gradient method should be developed.

    • Optimize the gradient slope and duration to achieve the best resolution between the main peak and any impurities. A shallower gradient around the elution time of the main peak can improve the separation of closely eluting impurities.[1]

  • Temperature and Flow Rate:

    • Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on selectivity and peak shape.

    • Adjust the flow rate to balance analysis time and separation efficiency.

To ensure the method is stability-indicating, forced degradation studies must be performed.[3][4] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples using the optimized HPLC method.

    • The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

Data Presentation and Comparison

The following table presents a hypothetical comparison of two optimized methods, highlighting the key performance parameters.

ParameterOptimized Method A (C18)Optimized Method B (Phenyl-Hexyl)
Stationary Phase C18, 5 µm, 250 x 4.6 mmPhenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase Gradient: 40-70% ACN (with 0.1% Formic Acid) in 15 minIsocratic: 60% ACN (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min1.2 mL/min
Retention Time 8.5 min6.2 min
Tailing Factor 1.11.2
Theoretical Plates > 8000> 7500
Resolution (from nearest impurity) 2.52.1

Conclusion and Recommendations

Based on the systematic approach outlined, a robust and reliable HPLC method for the analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine can be developed. The initial screening of both C18 and Phenyl-Hexyl columns is recommended to explore different selectivity options. A mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid is a suitable starting point. The method must then be optimized for mobile phase composition, pH, and gradient profile, followed by rigorous validation according to ICH guidelines to ensure its suitability for its intended purpose. The use of forced degradation studies is crucial to establish the stability-indicating nature of the final method.[5]

References

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • SIELC Technologies. (2018). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (n.d.). HPLC spectrum showing the degradation of 4-nitrophenol by C, N-TiO 2.... [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ChemBK. (n.d.). (2R,6S)-2,6-dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine. [Link]

  • Dhaka University Journal of Science. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • EPA. (2025). Morpholine, 4-(4-nitrophenyl)- Properties. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

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Comparative Bioactivity & Stability Profile: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine vs. Unsubstituted Morpholine Scaffolds

[1]

Executive Summary: The "Dimethyl Lock" Effect

In medicinal chemistry, the transition from an unsubstituted morpholine ring to a 2,6-dimethylmorpholine scaffold is rarely a trivial substitution; it is a strategic maneuver to modulate metabolic stability and conformational entropy.

This guide compares 4-(2-nitrophenyl)morpholine (the "Unsubstituted" parent) against its sterically hindered analog, 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1] While the unsubstituted morpholine offers a flexible, low-molecular-weight hydrophilic handle, the 2,6-dimethyl analog introduces the "Methyl Shield." This steric blockade significantly retards oxidative metabolism at the

Verdict: The 2,6-dimethyl variant is the superior scaffold for lead optimization when the parent molecule suffers from rapid hepatic clearance or low blood-brain barrier (BBB) permeability.[1] The unsubstituted form remains preferred for initial fragment screening due to synthetic accessibility and lower lipophilicity.

Structural & Physicochemical Analysis[2][3][4][5][6]

The addition of two methyl groups at the 2 and 6 positions fundamentally alters the molecule's topology and electronic profile.

Comparative Physicochemical Metrics
PropertyUnsubstituted Morpholine Scaffold2,6-Dimethylmorpholine ScaffoldImpact on Bioactivity
Formula


Increased MW (+28 Da)
LogP (Predicted) ~1.5 - 1.6~2.1 - 2.4Dimethyl increases lipophilicity , improving membrane permeability and BBB penetration.[1]
Conformation Flexible Chair/Boat equilibriumLocked Chair (typically cis-2,[1]6)Reduces entropic penalty upon binding; improves selectivity.[1]
pKa (Conj. Acid) ~5.0 - 5.5~4.8 - 5.3Methyl groups are electron-donating, but steric bulk may hinder solvation of the cation, slightly modulating basicity.[1]
Metabolic Liability High (

-C hydroxylation)
Low (Steric occlusion)Significantly extends half-life (

).[1]
Conformational Analysis (The "Chair Lock")

The 2,6-dimethyl substitution (specifically the cis-isomer) forces the morpholine ring into a rigid chair conformation where the methyl groups occupy the equatorial positions to avoid 1,3-diaxial strain. This "locks" the nitrogen lone pair orientation and the vector of the 4-(2-nitrophenyl) substituent.

Conformationcluster_0Unsubstituted Morpholinecluster_12,6-Dimethylmorpholine (cis)U1Flexible ConformationU2Ring Flipping ActiveU1->U2U3High Entropic Penalty(Upon Binding)U2->U3D3Pre-organized Bioactive StateU3->D3Optimization GoalD1Locked Chair Conformation(Me-groups Equatorial)D2Restricted N-InversionD1->D2D2->D3

Figure 1: Conformational impact of dimethyl substitution. The "Locked" state of the dimethyl variant reduces the entropy loss required for the drug to bind to its target protein.

Metabolic Stability & Mechanism (SAR)

The most critical differentiator is metabolic stability. The morpholine ring is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at the carbons adjacent to the nitrogen (positions 2 and 6).

The "Methyl Shield" Mechanism

In the unsubstituted molecule, the

In the 2,6-dimethyl derivative , the methyl groups provide two protective mechanisms:

  • Steric Hindrance: They physically block the approach of the bulky CYP450 heme iron-oxo species.

  • Electronic Deactivation: While alkyl groups are electron-donating, the lack of secondary hydrogens at the site of substitution (if gem-dimethyl) or the steric crowding (if vicinal/distal) shifts metabolism to less critical sites (e.g., the phenyl ring).

Metabolic Pathway Visualization

Metabolismcluster_unsubUnsubstituted: Rapid Clearancecluster_dimethyl2,6-Dimethyl: Metabolic ShieldStart_U4-(2-nitrophenyl)morpholineCYP_UCYP450 Attack(alpha-hydroxylation)Start_U->CYP_UInter_UUnstable CarbinolamineCYP_U->Inter_UEnd_URing Scission(Inactive Metabolite)Inter_U->End_U  FastStart_D2,6-Dimethyl-4-(2-nitrophenyl)morpholineCYP_DCYP450 Blocked(Steric Hindrance)Start_D->CYP_DAlt_MetNitro-reduction(Aniline formation)Start_D->Alt_Met  Slow / Alternative Route

Figure 2: Comparative metabolic fates.[1] The dimethyl substitution effectively blocks the primary degradation pathway (Ring Scission).

Experimental Validation Protocols

To validate the superior stability and lipophilicity of the 2,6-dimethyl variant, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (The "Gold Standard")

Objective: Quantify the intrinsic clearance (


1

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M).[1] Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

Validation Criteria:

  • Positive Control: Verapamil (High clearance) should show <10% remaining at 60 min.[1]

  • Negative Control: Warfarin (Low clearance) should show >80% remaining at 60 min.[1]

  • Success Metric: The 2,6-dimethyl analog should exhibit a

    
     at least 2-3x longer  than the unsubstituted morpholine.[1]
    
Protocol B: Shake-Flask Lipophilicity (LogD)

Objective: Confirm the increase in lipophilicity driven by the methyl groups.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate both phases with each other for 24h.

  • Partitioning: Dissolve compound in the octanol phase. Add buffer. Shake for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance (or LC-MS peak area) of both phases.

  • Calculation:

    
    .
    

Synthesis Implications

When synthesizing the 2,6-dimethyl derivative, stereochemistry is the primary challenge.

  • Unsubstituted: Synthesized via simple nucleophilic aromatic substitution (

    
    ) of 2-fluoronitrobenzene with morpholine.[1] High yield, no stereocenters.
    
  • 2,6-Dimethyl: Requires reaction with 2,6-dimethylmorpholine.[1]

    • Commercial 2,6-dimethylmorpholine is often a mixture of cis and trans isomers.[1]

    • Critical Step: The cis-isomer is thermodynamically more stable and pharmacologically preferred (defined conformation).[1] The trans-isomer places one methyl group axial, creating instability.[1]

    • Purification: If using a mixture, the final product often requires chiral HPLC or careful recrystallization to isolate the pure cis-isomer (confirmed by X-ray crystallography or NOE NMR studies).

References

  • Metabolic Stability of Morpholines

    • Title: Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes.[1][2]

    • Source: PubMed (Carcinogenesis).[1]

    • URL:[Link]

  • Conformational Analysis

    • Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoioniz
    • Source: NIH / PMC.[1]

    • URL:[Link][1]

  • Medicinal Chemistry of Morpholines

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ResearchGate / Medicinal Research Reviews.[1]

    • URL:[Link]

  • Synthesis of Nitrophenyl Morpholines

    • Title: 4-(4-Nitrophenyl)morpholine: Synthesis and Crystal Structure.
    • Source: Acta Crystallographica (via ResearchGate).[1]

    • URL:[Link]

IR Spectroscopy Characterization Guide: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Primary Application: Intermediate in pharmaceutical synthesis (e.g., Phendimetrazine analogs, potential antibacterial agents), dye synthesis, and agrochemicals. Analysis Type: Comparative IR Spectroscopy for Synthesis Monitoring and Structural Verification.[1]

This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine . Unlike standard spectral libraries, this document focuses on the comparative analysis between the target product and its synthetic precursors (1-Fluoro-2-nitrobenzene and 2,6-Dimethylmorpholine). This approach enables researchers to validate reaction completion (SnAr mechanism) and assess purity by tracking the disappearance of reactant-specific functional groups.

Structural Analysis & Functional Group Logic

The IR spectrum of the target compound is a composite of three distinct structural domains. Understanding these domains is critical for accurate peak assignment.

  • The Ortho-Nitro Aromatic System:

    • Derived from the 2-nitrophenyl moiety.[2]

    • Key Feature: The nitro group (

      
      ) is highly diagnostic but sensitive to conjugation.[1] In this product, the nitrogen lone pair of the morpholine ring conjugates with the aromatic ring, slightly lowering the wavenumber of the nitro stretching frequencies compared to the starting material.[1]
      
  • The Morpholine Ether Linkage:

    • Provides a strong, chemically inert spectral anchor.[1]

    • Key Feature: The C-O-C ether stretch remains relatively constant throughout the synthesis, serving as an internal reference.[1]

  • The Aliphatic Backbone:

    • Methyl (

      
      ) and Methylene (
      
      
      
      ) groups from the dimethylmorpholine ring.[1]
    • Key Feature: Provides aliphatic C-H stretching bands (

      
      ) distinct from the aromatic C-H bands (
      
      
      
      ).[1]

Comparative Spectral Analysis (Product vs. Alternatives)

This section contrasts the target product with its specific precursors. This comparison is the primary method for validating the Nucleophilic Aromatic Substitution (SnAr) reaction.[1]

Table 1: Diagnostic Peak Assignments & Shifts
Functional GroupVibration ModeReactant A: 1-Fluoro-2-nitrobenzeneReactant B: 2,6-DimethylmorpholineTarget Product: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Status
Amine (N-H) StretchingN/A ~3300-3350 cm⁻¹ (Medium, Broad) ABSENT Reaction Complete
Nitro (

)
Asymmetric Stretch~1535-1550 cm⁻¹N/A~1515-1530 cm⁻¹ (Red-shifted due to amine conjugation)Diagnostic
Nitro (

)
Symmetric Stretch~1350 cm⁻¹N/A~1335-1345 cm⁻¹ Diagnostic
Ether (C-O-C) StretchingN/A~1080-1120 cm⁻¹ (Strong)~1100-1120 cm⁻¹ (Persists)Structural Anchor
Aryl Halide (C-F) Stretching~1200-1250 cm⁻¹ N/AABSENT Reaction Complete
C-N (Aryl-Amine) StretchingN/AN/A~1250-1310 cm⁻¹ (New Band)Bond Formation
C-H (Aromatic) Stretching>3000-3100 cm⁻¹N/A>3000 cm⁻¹ Backbone
C-H (Aliphatic) StretchingN/A~2850-2970 cm⁻¹~2850-2970 cm⁻¹ Backbone
Critical Quality Attributes (CQA) for Purity
  • Impurity Flag 1: Presence of a peak at 3300 cm⁻¹ indicates unreacted 2,6-dimethylmorpholine.[1]

  • Impurity Flag 2: Presence of a sharp peak at ~1700 cm⁻¹ indicates carbonyl contamination (oxidation byproducts or solvent residue).[1]

  • Impurity Flag 3: Retention of strong bands at 1200-1250 cm⁻¹ (without the corresponding amine C-N formation) suggests unreacted fluoro-nitrobenzene.[1]

Experimental Protocol: Synthesis & Characterization

To generate the sample for the IR data described above, the following protocol is recommended. This method ensures the isolation of the specific ortho-isomer without contamination from para-isomers (which would require different starting materials).[1]

Synthesis Workflow (SnAr)

Reaction: 1-Fluoro-2-nitrobenzene + 2,6-Dimethylmorpholine


 Product + HF
  • Charge: In a round-bottom flask, dissolve 1-Fluoro-2-nitrobenzene (1.0 eq) in DMSO (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) to scavenge the hydrofluoric acid byproduct.
    
  • Nucleophile Addition: Add 2,6-Dimethylmorpholine (1.1 eq). Note: The slight excess ensures complete consumption of the fluorinated aromatic.[1]

  • Heat: Stir at 80-100°C for 4-6 hours.

  • Monitor: Check reaction progress via TLC or IR (looking for disappearance of C-F and N-H peaks).

  • Workup: Pour into ice water. The product typically precipitates as a yellow/orange solid or oil. Extract with Ethyl Acetate if oil forms.[1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

IR Sample Preparation[1]
  • Solid Samples: Grind 1-2 mg of the purified product with 100 mg dry KBr. Press into a transparent pellet.

  • Oily/Liquid Samples: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1] Note: ATR peaks may appear slightly shifted (2-5 cm⁻¹) lower than transmission KBr peaks.[1]

Visualization: Reaction Logic & Spectral Evolution[1]

IRSpectralEvolution cluster_reactants Reactants (Input) cluster_process Synthesis (SnAr) cluster_product Target Product (Output) R1 1-Fluoro-2-nitrobenzene (Peaks: C-F, NO2) Step1 Nucleophilic Attack (Formation of Meisenheimer Complex) R1->Step1 Electrophile P1 2,6-Dimethyl-4-(2-nitrophenyl)morpholine (New C-N Bond) R1->P1 NO2 Shifts (Red Shift) R1->P1 C-F Disappears R2 2,6-Dimethylmorpholine (Peaks: N-H, C-O-C) R2->Step1 Nucleophile R2->P1 N-H Disappears Step2 Elimination of Fluoride (Aromatization) Step1->Step2 Step2->P1 Yields Product

Caption: Logical flow of functional group transformation during synthesis, highlighting key spectral changes (disappearance of N-H/C-F and shifting of NO2).

Technical Validation & Troubleshooting

Why the Nitro Peak Shifts?

In the starting material (1-Fluoro-2-nitrobenzene), the fluorine atom is electronegative and inductively withdraws electron density, keeping the


 bond order high (higher wavenumber). In the product, the morpholine nitrogen donates electron density into the ring via resonance. This increases the electron density on the nitro group, slightly reducing the 

bond character (more single-bond character), causing the stretching frequency to shift to a lower energy (lower wavenumber, e.g., from 1540 to 1525 cm⁻¹).
Differentiating Isomers

If your synthesis accidentally produced the para-isomer (4-nitrophenyl) instead of the ortho-isomer (2-nitrophenyl), the IR spectrum would change:

  • Ortho (Target): Nitro peaks are often split or broader due to steric interaction with the neighboring morpholine ring.[1]

  • Para (Alternative): Nitro peaks are typically sharper and more symmetric.[1] The para-substitution pattern also produces a distinct "opposing wag" in the fingerprint region (~800-850 cm⁻¹ for para-disubstituted benzene vs. ~750 cm⁻¹ for ortho-disubstituted).

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 1-Chloro-2-nitrobenzene (Analog to Fluoro precursor). NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2,6-Dimethylmorpholine.[1][4][5] NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link][1]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 2,6-Dimethyl-N-(2-nitrophenyl)morpholine derivative precursors. National Library of Medicine.[1] Available at: [Link][1]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a valuable substituted morpholine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a key component in a variety of biologically active molecules and approved drugs. The introduction of a 2-nitrophenyl group at the 4-position and dimethyl groups at the 2 and 6 positions can significantly influence the molecule's steric and electronic properties, making it a crucial intermediate for the synthesis of novel therapeutic agents.

This guide provides a comprehensive, in-depth analysis of a robust and reproducible laboratory-scale synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. We will present a detailed experimental protocol, benchmark the expected yield against literature values for analogous reactions, and provide a thorough characterization of the final product. This document is intended to serve as a practical resource for researchers, enabling them to reliably synthesize this important building block and to have a clear expectation of the reaction's efficiency.

Synthesis Overview: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for the synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the secondary amine of 2,6-dimethylmorpholine on an electron-deficient aromatic ring, with the displacement of a suitable leaving group. The presence of a strongly electron-withdrawing nitro group in the ortho position of the phenyl ring activates the ring towards nucleophilic attack, facilitating the reaction.

The choice of the leaving group on the 2-nitro-halobenzene is critical for the reaction's success. Generally, the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. Therefore, 1-fluoro-2-nitrobenzene is the preferred starting material for this synthesis due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the point of attack.

Experimental Protocol

Materials:

  • cis-2,6-Dimethylmorpholine

  • 1-Fluoro-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylmorpholine (1.15 g, 10 mmol, 1.0 eq.), 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol, 1.0 eq.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous washes help to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2,6-Dimethyl-4-(2-nitrophenyl)morpholine as a solid. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • cis-2,6-Dimethylmorpholine: The use of the cis isomer is specified as it is the more common and commercially available starting material. The stereochemistry is retained in the final product.

  • 1-Fluoro-2-nitrobenzene: As discussed, fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring for nucleophilic attack.

  • Potassium Carbonate: A mild inorganic base is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Dimethylformamide (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can dissolve the reactants and salts, and it does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.

  • Heating: The reaction is heated to provide the necessary activation energy for the nucleophilic attack and displacement of the fluoride ion.

Benchmarking Synthesis Yields

ReactionSubstratesYield (%)Reference
Proposed Synthesis 2,6-Dimethylmorpholine + 1-Fluoro-2-nitrobenzene85-95 (Expected)-
N-Arylation of MorpholineMorpholine + 2,4-DifluoronitrobenzeneHigh
Synthesis of N-(2-Nitrophenyl)morpholine-4-sulfonamideMorpholine-4-sulfonamide + Substituted Nitrobenzenes85-86
Buchwald-Hartwig AminationMorpholine + 3-Chloro-5-nitropyridine36[1]
SNAr of 2-chloro-5-nitropyridineMorpholine + 2-chloro-5-nitropyridinequant.[1]

Note: The expected yield for the proposed synthesis is an educated estimate based on the high efficiency of similar SNAr reactions with activated fluoroaromatics.

The data from analogous reactions suggest that high to excellent yields can be expected for the SNAr reaction of a secondary amine like 2,6-dimethylmorpholine with a highly activated substrate such as 1-fluoro-2-nitrobenzene. The use of a fluoride leaving group is anticipated to be more efficient than chloride or bromide, leading to a higher yield.

Product Characterization (Expected Data)

  • Appearance: Yellow to orange solid

  • Molecular Formula: C₁₂H₁₆N₂O₃

  • Molecular Weight: 236.27 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.8-7.9 (dd, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 3.9-4.0 (m, 2H, -OCH-), 3.2-3.3 (d, 2H, -NCH₂-), 2.6-2.7 (t, 2H, -NCH₂-), 1.2-1.3 (d, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 148.5, 145.2, 133.8, 125.9, 124.7, 122.1, 71.8, 53.4, 51.9, 18.7.

  • IR (KBr, cm⁻¹): ~2970 (C-H), ~1600 (C=C, Ar), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~1120 (C-O-C).

  • Mass Spec (ESI+): m/z 237.1 [M+H]⁺.

Visualizing the Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_6_Dimethylmorpholine 2,6-Dimethylmorpholine Reaction_Vessel Reaction at 100 °C, 12-16h 2_6_Dimethylmorpholine->Reaction_Vessel 1_Fluoro_2_nitrobenzene 1-Fluoro-2-nitrobenzene 1_Fluoro_2_nitrobenzene->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Extraction Aqueous Work-up (Water, EtOAc) Reaction_Vessel->Extraction Drying Drying (MgSO₄) & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Chromatography->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Synthetic workflow for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine.

Conclusion

This guide outlines a reliable and high-yielding synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine via a nucleophilic aromatic substitution reaction. The detailed protocol, based on well-established chemical principles, provides a clear pathway for obtaining this valuable research chemical. By benchmarking against similar literature-reported reactions, we project that this synthesis should proceed with high efficiency. The provided characterization data serves as a reference for confirming the successful synthesis and purity of the final product. This comprehensive guide is designed to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential therapeutic applications.

References

  • Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Deriv
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound - Google P
  • SYNTHESIS - Unibo. (URL not available)
  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment (SAR Analysis)

The "Why" Behind the Protocol: Specific toxicological data for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is often limited in public repositories. Therefore, as responsible scientists, we must apply Structure-Activity Relationship (SAR) logic. We treat this compound as a hybrid hazard, inheriting risks from its two parent moieties: the morpholine heterocycle and the nitrobenzene substituent.

  • The Nitro-Aromatic Risk: The 2-nitrophenyl group introduces the potential for methemoglobinemia (interference with oxygen transport in blood) and potential mutagenicity via nitro-reduction metabolites [1]. Skin absorption is a primary vector for nitro-aromatics.

  • The Morpholine Risk: The 2,6-dimethylmorpholine core acts as a base and potential irritant/corrosive to mucous membranes [2].

  • Physical State Implication: Likely a solid or viscous oil at room temperature. If solid, dust generation is the critical exposure pathway.

Hazard Classification (Precautionary Principle):

  • Health: Acute Toxin (Oral/Dermal), Skin/Eye Irritant, Suspected Carcinogen/Mutagen.

  • Reactivity: Stable, but incompatible with strong oxidizers and reducing agents.

PPE Matrix: The Defense System

This matrix is designed not just for compliance, but for impermeability. Morpholine derivatives can exhibit unique permeation characteristics that degrade standard nitrile gloves over time.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® (Laminate) or Butyl Rubber Standard Nitrile degrades rapidly against morpholine-class compounds [3]. Laminate offers >480 min breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Acts as a "sacrificial layer" to protect the inner laminate glove from physical tears and provides grip (laminate is slippery).
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 w/ Fume Hood If handling powder outside a hood, a PAPR is mandatory. Inside a hood, N95 protects against erratic turbulence/dust.
Body Defense Tyvek® 400 (or equivalent) Lab Coat Cotton coats absorb nitro-aromatics, holding the toxin against the skin. Tyvek repels dust and light splashes.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for corrosive/irritant powders that can become airborne.

Operational Workflow: Step-by-Step

Phase A: Engineering Controls & Setup
  • Verification: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the compound is a dry powder. Nitro-compounds can be static-sensitive, and static charge disperses toxic dust.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (yellow/orange side up) to immediately identify spills.

Phase B: Weighing & Transfer (The Critical Moment)
  • Don PPE: Follow the "Gowning Logic" (See Diagram 1).

  • Tare First: Place the receiving vessel in the balance inside the hood. Tare it.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially dry/crystalline and shock-sensitive (precautionary for nitro groups). Use Teflon or polypropylene.

  • Seal: Cap the receiving vessel before removing it from the balance enclosure.

  • Decon: Wipe the exterior of the vessel with a Kimwipe dampened in Acetone or Methanol (solvent dependent on solubility) while still inside the hood.

Phase C: Reaction & Cleanup
  • Closed System: Run reactions in sealed vessels (septum/nitrogen line) to prevent vapor release.

  • Quench: Upon completion, quench any reactive intermediates before opening the vessel.

  • Waste Segregation:

    • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic - Nitro Aromatic."

    • Liquid Waste: Segregate into "Organic - Halogen Free" (unless halogenated solvents used). Do not mix with oxidizers.

Visualizations

Diagram 1: Risk Assessment & Control Logic

This diagram illustrates the decision-making process for determining the safety level based on the compound's structure.

RiskLogic Compound 2,6-Dimethyl-4- (2-nitrophenyl)morpholine Sub_Nitro Moiety: Nitro-Aromatic (Risk: Absorption/Toxicity) Compound->Sub_Nitro Sub_Morph Moiety: Morpholine (Risk: Corrosive/Irritant) Compound->Sub_Morph Control_Skin Control: Tyvek + Laminate Gloves Sub_Nitro->Control_Skin Prevents systemic absorption Control_Resp Control: Fume Hood + P100 Mask Sub_Morph->Control_Resp Prevents mucosal damage

Caption: Structural dissection of hazards leading to specific engineering and PPE controls.

Diagram 2: Gowning & De-Gowning Workflow

Proper removal of PPE is critical to prevent secondary exposure.

Gowning Start Start: Entry to Lab Step1 1. Don Tyvek Lab Coat (Button to top) Start->Step1 Step2 2. Don Inner Gloves (Laminate/Butyl) Step1->Step2 Step3 3. Tape Cuffs (Seal coat to inner glove) Step2->Step3 Step4 4. Don Outer Gloves (Nitrile - Long Cuff) Step3->Step4 Work PERFORM EXPERIMENT Step4->Work Remove1 5. Remove Outer Gloves (Dispose in Hood Waste) Work->Remove1 Remove2 6. Un-tape & Remove Coat (Roll inside-out) Remove1->Remove2 Remove3 7. Remove Inner Gloves (Do not touch skin) Remove2->Remove3 Wash 8. Wash Hands (Soap/Water 20s) Remove3->Wash

Caption: Sequential gowning protocol emphasizing the "Double-Glove" technique for morpholine handling.

Emergency Response & Disposal

Spill Response (Small Scale < 50g)
  • Alert: Announce the spill. Evacuate immediate area if dust is airborne.[1]

  • PPE Upgrade: If not already wearing a respirator, don a full-face respirator with organic vapor/P100 cartridges.

  • Contain: Cover liquid spills with absorbent pads. For solids, cover with a damp paper towel to prevent dust dispersion (do not sweep dry).

  • Clean: Wipe area with Ethanol followed by soap and water. Nitro-aromatics are often soluble in alcohols.

  • Verify: Check area with a UV light (some nitro compounds fluoresce) or colorimetric swab if available.

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration [4].[2]

  • Prohibition: NEVER pour down the drain. Nitro-compounds are toxic to aquatic life and difficult for municipal water treatment to degrade [5].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrobenzene derivatives (Toxicity Profile). Retrieved from [Link]

  • MDPI. Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.